Phenprocoumon Sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

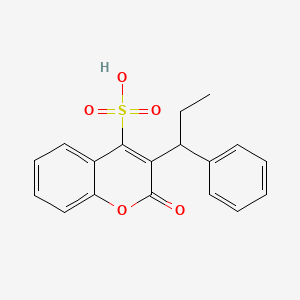

Phenprocoumon Sulfate is a chemical compound that belongs to the class of chromene derivatives. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound’s unique structure, which includes a chromene core and a sulfonic acid group, contributes to its diverse range of applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Phenprocoumon Sulfate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aromatic aldehydes with active methylene compounds, followed by cyclization and sulfonation reactions . The reaction conditions often include the use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, and elevated temperatures to facilitate the formation of the chromene ring and subsequent sulfonation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as silica-bonded sulfonic acid, can also be employed to improve the sustainability of the process by allowing catalyst reuse and minimizing waste .

化学反応の分析

Types of Reactions

Phenprocoumon Sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.

Reduction: Reduction reactions can convert the sulfonic acid group to sulfonate salts or other reduced forms.

Substitution: The aromatic ring and the sulfonic acid group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted chromene compounds. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.

科学的研究の応用

Phenprocoumon Sulfate has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a catalyst in organic reactions.

Biology: It exhibits biological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a subject of study for potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and inflammatory disorders.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

作用機序

The mechanism of action of Phenprocoumon Sulfate involves its interaction with various molecular targets and pathways. The sulfonic acid group can act as a proton donor, facilitating acid-catalyzed reactions. The chromene core can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

類似化合物との比較

Similar Compounds

Phenprocoumon Sulfate: An oral anticoagulant with a similar chromene structure but different functional groups.

Coumarin Derivatives: Compounds with a chromene core that exhibit various biological activities, including anticoagulant and anticancer properties.

Pyrrolidine Derivatives: Compounds with a different heterocyclic core but similar biological activities, such as anti-inflammatory and anticancer effects.

Uniqueness

This compound is unique due to its combination of a chromene core and a sulfonic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry.

生物活性

Phenprocoumon sulfate is a coumarin derivative primarily used as an anticoagulant. Its biological activity extends beyond anticoagulation, encompassing various pharmacological effects, including anti-inflammatory, antioxidant, and potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, clinical implications, and relevant case studies.

Phenprocoumon acts primarily as a vitamin K antagonist. It inhibits vitamin K epoxide reductase, leading to the depletion of reduced vitamin K (vitamin KH2), which is essential for the synthesis of several coagulation factors including factors II (prothrombin), VII, IX, and X. This inhibition reduces the gamma-carboxylation of these proteins, ultimately decreasing thrombin generation and clot formation .

Key Mechanisms:

- Vitamin K Antagonism: Inhibition of vitamin K epoxide reductase complex subunit 1.

- Protein Binding: Approximately 99% protein binding in plasma.

- Metabolism: Metabolized stereoselectively by cytochrome P450 enzymes, predominantly CYP2C9 .

Pharmacodynamics

Phenprocoumon has a long half-life of approximately 5-6 days, which allows for sustained anticoagulation effects. Its bioavailability is nearly 100%, making it effective even at low doses. The compound's interaction with various drugs can significantly affect its pharmacokinetics and therapeutic outcomes .

Biological Activities

In addition to its anticoagulant properties, phenprocoumon exhibits several other biological activities:

- Anti-inflammatory Effects: Studies suggest that phenprocoumon may reduce inflammation through mechanisms that involve modulation of inflammatory cytokines.

- Antioxidant Properties: The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anticancer Potential: Research indicates that phenprocoumon may possess cytotoxic effects on certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Case Study 1: Drug Interaction

A notable case involved a patient taking levothyroxine alongside phenprocoumon. The combination led to significant overanticoagulation, highlighting the importance of monitoring INR levels in patients receiving multiple medications .

Case Study 2: Adverse Drug Reactions

A study analyzing adverse drug reactions (ADRs) related to phenprocoumon found that approximately 12.4% of ADR-related hospitalizations were associated with this anticoagulant. The majority (85%) were due to hemorrhagic complications, often exacerbated by concurrent use of other medications like NSAIDs or platelet aggregation inhibitors .

Research Findings

Recent research has focused on the broader implications of phenprocoumon's biological activities:

特性

IUPAC Name |

2-oxo-3-(1-phenylpropyl)chromene-4-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5S/c1-2-13(12-8-4-3-5-9-12)16-17(24(20,21)22)14-10-6-7-11-15(14)23-18(16)19/h3-11,13H,2H2,1H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCBYURNIKSOKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。